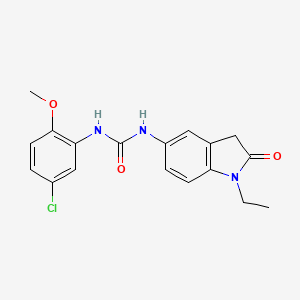
1-(5-Chloro-2-methoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, also known as CEP-32496, is a small molecule inhibitor of the receptor tyrosine kinase, MET. MET is a protein that plays a crucial role in cell growth, survival, and migration. Dysregulation of MET has been linked to various types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Photodegradation and Hydrolysis in Water
Research on substituted urea compounds, such as monolinuron and linuron, highlights their stability in water under various pH conditions. These studies are crucial for understanding the environmental fate and degradation mechanisms of urea derivatives. Photodegradation is slow, and the presence of nitrates slightly enhances this process, indicating the potential environmental resilience of similar compounds (Gatidou & Iatrou, 2011).
Neuropeptide Y5 Receptor Antagonists
The structure-activity relationships of trisubstituted phenyl urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists. This research is significant for drug development, showcasing the therapeutic potential of urea derivatives in targeting specific receptors (Fotsch et al., 2001).
Antioxidant Properties and Quantum-Chemical Studies
A study on novel carbohydrazones derived from 5-substituted isatins, including components similar to the target compound, reveals insights into their antioxidant properties. Quantum-chemical calculations help understand the relationship between electronic and antioxidant characteristics, suggesting potential applications in developing antioxidant agents (Çavuş et al., 2020).
Corrosion Inhibition
Investigations into substituted urea compounds as corrosion inhibitors for mild steel in acidic solutions demonstrate their efficacy. This research provides a foundation for the development of new corrosion inhibitors based on urea derivatives, highlighting their practical applications in protecting metals (Bahrami & Hosseini, 2012).
Synthesis and Reactivity
Studies on the synthesis and reactivity of substituted urea derivatives, including directed lithiation techniques, offer insights into the chemical properties and potential applications of these compounds in organic synthesis (Smith et al., 2013).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-22-15-6-5-13(8-11(15)9-17(22)23)20-18(24)21-14-10-12(19)4-7-16(14)25-2/h4-8,10H,3,9H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFOKRPPRWMKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


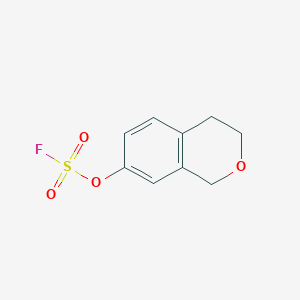


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2669400.png)
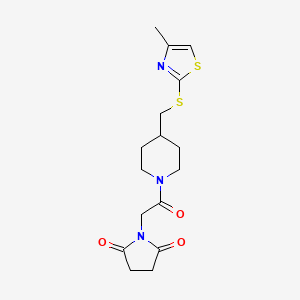
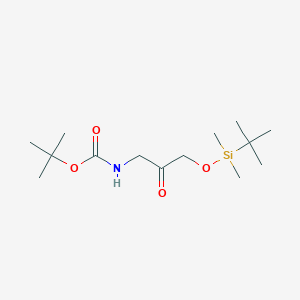
![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)
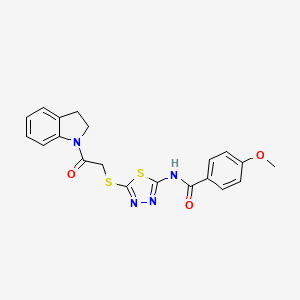
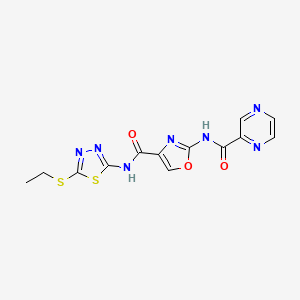
![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)